Dimethyl 2-((tosyloxy)imino)malonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-((tosyloxy)imino)malonate can be synthesized through the reaction of dimethyl malonate with tosyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and yield, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-((tosyloxy)imino)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a doubly N-electrophilic reagent, reacting with strong C-nucleophiles such as alkyl- and arylmetals (e.g., Grignard reagents) to form symmetrical dialkyl- and diarylamines.
Oxidation and Reduction:
Common Reagents and Conditions
Grignard Reagents: Used in substitution reactions to form amines.
Bases: Such as triethylamine, used in the synthesis of the compound.
Solvents: Anhydrous solvents like methanol and diethyl ether are commonly used to maintain reaction conditions.
Major Products
The major products formed from reactions involving this compound include symmetrical dialkyl- and diarylamines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Dimethyl 2-((tosyloxy)imino)malonate has several scientific research applications:
Organic Synthesis: It is used as a reagent for the formation of carbon-nitrogen bonds, facilitating the synthesis of amines and other nitrogen-containing compounds.
Medicinal Chemistry: The compound’s ability to form amines makes it useful in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of dimethyl 2-((tosyloxy)imino)malonate involves its role as a doubly N-electrophilic reagent. It reacts with strong C-nucleophiles to form new carbon-nitrogen bonds. The oxime group acts as an electrophilic center, facilitating the nucleophilic attack by alkyl- and arylmetals . This reaction mechanism is crucial for its applications in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-((tosyloxy)imino)malonate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl malonate: Lacks the oxime and tosyl groups, making it less reactive as an electrophilic reagent.
Uniqueness
Dimethyl 2-((tosyloxy)imino)malonate is unique due to its doubly N-electrophilic nature, which allows it to participate in specific substitution reactions that are not possible with simpler malonate derivatives .
Properties
Molecular Formula |
C12H13NO7S |
---|---|
Molecular Weight |
315.30 g/mol |
IUPAC Name |
dimethyl 2-(4-methylphenyl)sulfonyloxyiminopropanedioate |
InChI |
InChI=1S/C12H13NO7S/c1-8-4-6-9(7-5-8)21(16,17)20-13-10(11(14)18-2)12(15)19-3/h4-7H,1-3H3 |
InChI Key |
YBUVDTAEWAHHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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